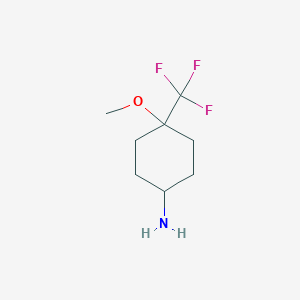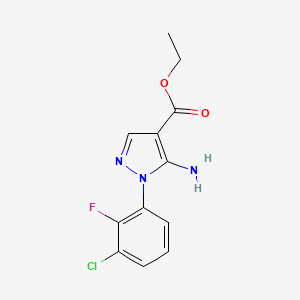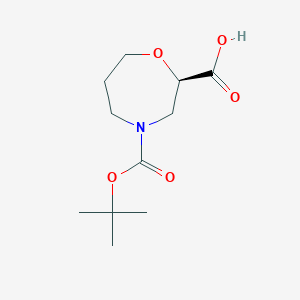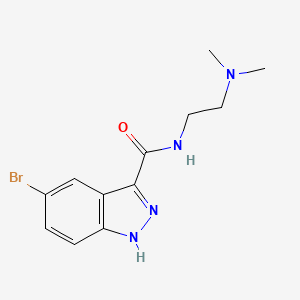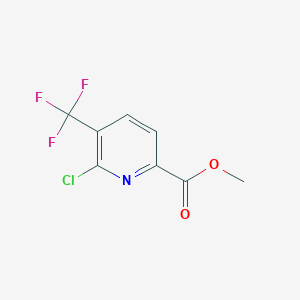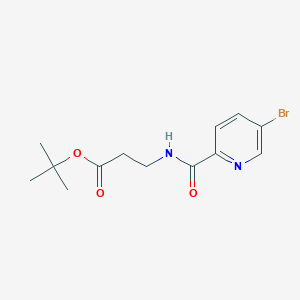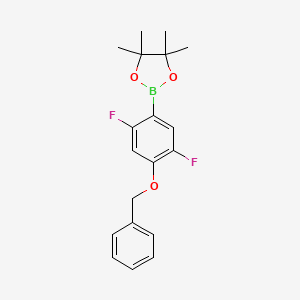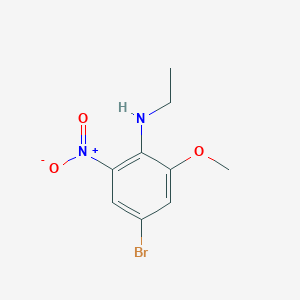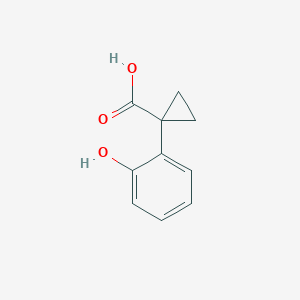
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclic carboxylic acid compound . It has a molecular weight of 178.19 . The IUPAC name for this compound is 1-(2-hydroxyphenyl)cyclopropanecarboxylic acid .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .
Molecular Structure Analysis
The structure of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . On the other hand, the carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .
Chemical Reactions Analysis
Cyclopropanecarboxylic acid demonstrates considerable reactivity due to the polar nature of the carboxylic acid group . It can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .
Physical And Chemical Properties Analysis
In its pure form, 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid is a colorless, crystalline substance . It exhibits a characteristic acidic smell . The compound demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Additionally, it is soluble in most organic solvents .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized with a high yield of 61% through a process involving chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation under mild conditions, providing a potential route for large-scale syntheses (Lu Xin-y, 2013).
Structural and Conformational Studies
- X-ray Structural Analysis : The structure and conformation of closely related cyclopropane carboxylic acids have been determined using X-ray methods, providing insights into the behavior and structural characteristics of these compounds (J. Korp, I. Bernal, R. Fuchs, 1983).
Applications in Biochemistry and Organic Chemistry
- Ethylene Precursor in Plants : Derivatives of 1-aminocyclopropane-1-carboxylic acid, a close relative, have been identified as ethylene precursors in higher plants, indicating their significance in plant biochemistry (N. Hoffman, S. Yang, T. McKeon, 1982).
- Cyclopropanation Methods : The Kulinkovich cyclopropanation of carboxylic acid derivatives, including those similar to 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, is a key method in organic synthesis, offering convenient access to various heteroatom-substituted cyclopropanes (J. Cha, O. Kulinkovich, 2012).
Chemical Properties and Reactions
- Thermolysis and Isomerization : Studies on the thermolysis of substituted (o-hydroxyphenyl)cyclopropanes, which are structurally similar, reveal insights into the reactions and properties of these compounds under high temperatures (J. Vecht, R. Spoor, H. Steinberg, T. Boer, 2010).
properties
IUPAC Name |
1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMDSNKKGGWRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



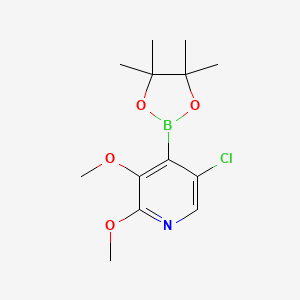
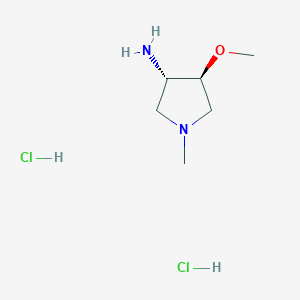
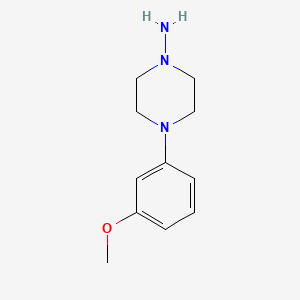
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
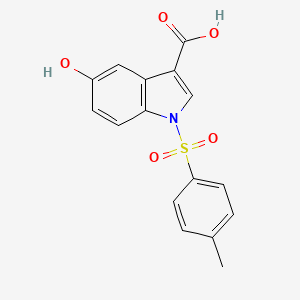
![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
